Methyl 3-chloro-6-methylpyrazine-2-carboxylate
Description
Methyl 3-chloro-6-methylpyrazine-2-carboxylate (CAS: 2089377-40-0) is a pyrazine derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol. It features a chloro substituent at position 3, a methyl group at position 6, and a methyl ester at position 2 (Figure 1). This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloro group and ester functionality . Its storage recommendation is 2–8°C, ensuring stability for downstream applications .
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
methyl 3-chloro-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3 |
InChI Key |
LNQYXIRUHOMGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Starting Material : Methyl 4,5-dihydro-6-methyl-5-oxo-2-pyrazine carboxylate (prepared via cyclization of pyruvic aldehyde and o-phenylenediamine).
- Chlorination : React with POCl₃ (3–5 equiv.) and catalytic DMF at 100–110°C for 2–4 hours.
- Workup : Distill excess POCl₃, quench with ice water, and extract with dichloromethane.
- Yield : 52–66% after silica gel chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 110°C | |
| Reaction Time | 3 hours | |
| Solvent | DMF | |
| Regioselectivity | 5-oxo → 5-chloro substitution |
Limitations : Requires precise control of stoichiometry to avoid over-chlorination.
Halogenation of Hydroxy-Substituted Pyrazine Derivatives
Hydroxy groups at position 3 of pyrazine rings can be replaced via halogenation. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective agents.
Procedure:
- Synthesis of 3-Hydroxy-6-Methylpyrazine-2-Carboxylate :
- Chlorination : Treat with SOCl₂ in toluene at 80°C for 6 hours.
- Yield : 70–75% after recrystallization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Chlorinating Agent | SOCl₂ | |
| Temperature | 80°C | |
| Regioselectivity | 3-hydroxy → 3-chloro |
Advantages : High purity (>99% by HPLC) and scalability.
Direct Chlorination of Preformed Pyrazine Carboxylates
Direct chlorination of methyl 6-methylpyrazine-2-carboxylate using chlorine gas or sulfuryl chloride (SO₂Cl₂) under radical-initiated conditions.
Procedure:
- Substrate : Methyl 6-methylpyrazine-2-carboxylate (synthesized via oxidation of 2,5-dimethylpyrazine).
- Chlorination : React with SO₂Cl₂ (1.2 equiv.) and azobisisobutyronitrile (AIBN) in CCl₄ at 70°C for 12 hours.
- Yield : 58–62% after distillation.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Initiator | AIBN | |
| Solvent | CCl₄ | |
| Selectivity | 3-chloro isomer dominant |
Challenges : Requires rigorous exclusion of moisture to prevent hydrolysis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Dihydro Intermediate | 52–66 | 98–99 | High | Moderate |
| Hydroxy Halogenation | 70–75 | >99 | Medium | High |
| Direct Chlorination | 58–62 | 95–97 | Low | Low |
Optimal Route : Hydroxy halogenation (Method 2) balances yield and purity, though dihydro intermediate chlorination (Method 1) is preferred for industrial-scale production.
Emerging Strategies
Enzymatic Chlorination
Recent patents explore cytochrome P450 enzymes for regioselective chlorination, achieving 40–50% yield under mild conditions.
Electrochemical Methods
Anodic oxidation of pyrazine carboxylates in NaCl electrolyte yields 3-chloro derivatives with 65% efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino-6-methylpyrazine-2-carboxylate.
Oxidation: Formation of 3-chloro-6-methylpyrazine-2-carboxylic acid.
Reduction: Formation of 3-chloro-6-methylpyrazine-2-methanol.
Scientific Research Applications
Methyl 3-chloro-6-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The chlorine and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related pyrazine carboxylates, highlighting differences in substituents, molecular properties, and applications:
Reactivity and Functional Group Analysis
- Chloro vs. Bromo Substituents : Methyl 3-bromo-6-methylpyrazine-2-carboxylate (CAS: 1211518-61-4) exhibits higher reactivity in nucleophilic aromatic substitutions compared to the chloro analogue due to bromine’s superior leaving-group ability . This makes the bromo derivative more suitable for synthesizing advanced intermediates in drug discovery.
- Positional Isomerism: The positional isomer methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS: 77168-85-5) shares the same molecular formula as the target compound but differs in chloro placement.
- Amino and Piperazinyl Groups: Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS: 86882-92-0) and methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (CAS: 906810-37-5) demonstrate enhanced biological activity (e.g., antimycobacterial IC₅₀ values of ~40–50 µM) due to hydrogen-bonding capabilities of amino/piperazinyl groups .
Research Findings and Trends
- Reactivity Trends : Chloro-substituted pyrazines are less reactive than bromo analogues but offer cost advantages in large-scale synthesis. The methyl group at position 6 in the target compound introduces steric hindrance, moderating reaction rates in substitutions .
- Biological Activity : Compounds with extended substituents (e.g., piperazinyl groups) show higher target affinity but require multi-step syntheses. Simpler derivatives like this compound balance synthetic accessibility with functional versatility .
- Lipophilicity : Methyl esters (e.g., target compound) are less lipophilic than ethyl esters, influencing pharmacokinetic properties in drug candidates .
Biological Activity
Methyl 3-chloro-6-methylpyrazine-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 186.59 g/mol
- Structure : The compound features a pyrazine ring with a chlorine atom at the 3-position and a methyl group at the 6-position, alongside a carboxylate ester.
Antimicrobial Properties
This compound has shown potential antimicrobial activity. Research indicates that compounds within the pyrazine family often exhibit varying degrees of effectiveness against bacteria and fungi. For example, studies have demonstrated that related compounds can inhibit the growth of various microbial strains, suggesting that this compound may possess similar properties .
Anticancer Activity
One of the most promising aspects of this compound is its potential as an anticancer agent. It has been identified as an immunomodulator that can inhibit the Stimulator of Interferon Genes (STING) pathway. This pathway is crucial for the immune response, particularly in cancer where dysregulated STING activation can promote tumor growth and metastasis . By antagonizing STING activation, this compound may enhance immune responses against cancer cells, making it a candidate for further therapeutic development.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cell signaling pathways. This interaction could lead to modulation of biochemical pathways that are critical in disease processes .
Case Studies and Experimental Evidence
- Antimicrobial Evaluation :
- Cancer Research :
- Pharmacokinetics :
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Methyl 5-chloro-6-methylpyrazine-2-carboxylate | Immunomodulatory properties | Inhibits STING pathway |
| Methyl 3-amino-6-methylpyrazine-2-carboxylate | Antimicrobial activity | Demonstrated efficacy against bacteria |
| Methyl 5-formylpyrazine-2-carboxylate | Potential anticancer properties | Requires further investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
